5-Dimethylamino-2-fluorobenzonitrile
Description
5-Dimethylamino-2-fluorobenzonitrile (C₉H₉FN₂, MW: 164.18 g/mol) is a fluorinated aromatic nitrile derivative featuring a dimethylamino (-N(CH₃)₂) group at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound is structurally related to pharmaceutical intermediates and agrochemical precursors, where electron-donating and withdrawing substituents modulate reactivity and biological activity.
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-(dimethylamino)-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-12(2)8-3-4-9(10)7(5-8)6-11/h3-5H,1-2H3 |
InChI Key |
BDTXJNLEELJSKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analog Overview
Key analogs of 5-dimethylamino-2-fluorobenzonitrile include fluorobenzonitrile derivatives with variations in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Property Comparison
Key Comparative Insights
Electronic Effects: The dimethylamino group in this compound is a strong electron donor, increasing electron density at the 5-position. This contrasts with the electron-withdrawing -Cl in 5-(Chloromethyl)-2-fluorobenzonitrile, which enhances electrophilicity . Fluorine’s inductive effect (-I) at the 2-position stabilizes the nitrile group, improving resistance to hydrolysis compared to non-fluorinated analogs .
Synthetic Routes: 5-Amino-2-fluorobenzonitrile (CAS 37705-82-1) is synthesized via nitro compound reduction using SnCl₂·2H₂O under reflux . 5-Fluoro-2-methylbenzonitrile likely undergoes Friedel-Crafts alkylation or halogen exchange, leveraging methyl’s directing effects .
Physicochemical Properties: Lipophilicity: The dimethylamino group increases logP compared to amino or methyl analogs, enhancing membrane permeability—critical for drug candidates. Stability: 5-Amino-2-fluorobenzonitrile is noted for instability, requiring immediate use in downstream reactions . In contrast, methyl or halogenated analogs (e.g., 5-Fluoro-2-iodobenzonitrile) exhibit greater stability .
Applications: Pharmaceutical Intermediates: Amino and dimethylamino derivatives are precursors for benzimidazoles (e.g., antiparasitic agents) . Agrochemicals: Chloromethyl and trifluoromethyl analogs (e.g., 5-Fluoro-2-(trifluoromethyl)benzonitrile) are used in herbicide synthesis .
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